molecular formula C8H4F5NO B12084296 6-(Pentafluoroethyl)pyridine-2-carbaldehyde

6-(Pentafluoroethyl)pyridine-2-carbaldehyde

Cat. No.: B12084296
M. Wt: 225.11 g/mol
InChI Key: YTMCVOVJOOAYLZ-UHFFFAOYSA-N
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Description

6-(Pentafluoroethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H4F5NO It is a derivative of pyridine, where the hydrogen atom at the 6th position is replaced by a pentafluoroethyl group, and the hydrogen atom at the 2nd position is replaced by a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 6-(Pentafluoroethyl)pyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for 6-(Pentafluoroethyl)pyridine-2-carbaldehyde are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(Pentafluoroethyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(Pentafluoroethyl)pyridine-2-carboxylic acid.

    Reduction: 6-(Pentafluoroethyl)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Pentafluoroethyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activity.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Pentafluoroethyl)pyridine-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the pentafluoroethyl group and the electron-donating effects of the formyl group. These effects can stabilize or destabilize intermediates, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of the pentafluoroethyl group.

    6-(Pentafluoroethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of the formyl group.

Uniqueness

6-(Pentafluoroethyl)pyridine-2-carbaldehyde is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with specific electronic and steric requirements.

Properties

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-3-1-2-5(4-15)14-6/h1-4H

InChI Key

YTMCVOVJOOAYLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C=O

Origin of Product

United States

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